Technical Master File: 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde
Technical Master File: 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde
This guide serves as a technical master file for 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde , designed for application scientists and medicinal chemists.[1][2] It moves beyond basic data to provide actionable synthetic strategies, critical control points, and reactivity profiling.[1][2]
[1][2][3]
Part 1: Executive Technical Summary
1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde (CAS: 558446-64-3) is a bifunctional heterocyclic building block characterized by an electron-rich imidazole core substituted at the N1 position with a methoxyethyl tail and at the C2 position with a reactive formyl group.[1][2]
Its structural utility lies in its dual nature:
-
The Methoxyethyl Tether: Provides a flexible, amphiphilic linker that mimics the ethylamine chain of histamine, improving solubility and metabolic stability in drug candidates.[1][2]
-
The C2-Formyl Handle: A "hard" electrophile positioned between two nitrogen atoms, serving as a linchpin for Schiff base formation, reductive aminations, and heterocycle ring fusion (e.g., imidazopyridines).[1][2]
Primary Utility: Precursor for kinase inhibitors, anti-infective agents, and tridentate ligands in coordination chemistry.[1][2]
Part 2: Physicochemical Profile[1][2][4]
| Property | Data | Note |
| CAS Number | 558446-64-3 | |
| Molecular Formula | C₇H₁₀N₂O₂ | |
| Molecular Weight | 154.17 g/mol | |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert gas.[1][2] |
| Solubility | DMSO, Methanol, DCM, Chloroform | Moderate water solubility due to ether oxygen.[1][2] |
| pKa (Imidazolium) | ~6.0 - 7.0 (Estimated) | Nitrogen lone pair availability is modulated by the electron-withdrawing formyl group.[1][2] |
| Storage | 2–8°C, Argon atmosphere | Aldehydes are prone to autoxidation to carboxylic acids.[1][2] |
Part 3: Synthetic Architecture & Causality
The "Gold Standard" Pathway[1]
-
Step 1: N-Alkylation (The Anchor). Reaction of imidazole with 1-bromo-2-methoxyethane using a mild base (
or ) in acetonitrile or DMF.[1][2] This installs the tail before introducing the sensitive aldehyde.[1][2] -
Step 2: C2-Lithiation (The Activation). Treatment of the N-alkylated intermediate with
-Butyllithium ( -BuLi) at cryogenic temperatures (-78°C).[1][2] The C2 proton of imidazole is the most acidic (pKa ~18), allowing selective deprotonation.[1][2] -
Step 3: Formyl Quench (The Functionalization). Trapping the C2-lithio species with Dimethylformamide (DMF) to generate the aldehyde upon acidic workup.[1][2]
Synthesis Workflow Diagram
Caption: Stepwise synthesis via N-alkylation followed by regioselective C2-lithiation and formylation.
Part 4: Detailed Experimental Protocol (Self-Validating)
This protocol focuses on Step 2 (Formylation) , as it is the critical control point.[1][2]
Objective: Convert 1-(2-methoxyethyl)-1H-imidazole to the title aldehyde.
Reagents & Setup
-
Substrate: 1-(2-Methoxyethyl)-1H-imidazole (1.0 eq), dried azeotropically with toluene.[1][2]
-
Base:
-Butyllithium (1.1 eq, 2.5 M in hexanes).[1][2] Titrate before use. -
Electrophile: Anhydrous DMF (1.5 eq).
-
Solvent: Anhydrous THF (freshly distilled or from solvent system).[1][2]
Step-by-Step Methodology
-
Cryogenic Setup: Charge a flame-dried 3-neck flask with the substrate and anhydrous THF (0.2 M concentration). Cool to -78°C (dry ice/acetone bath).
-
Lithiation: Add
-BuLi dropwise over 20 minutes, maintaining internal temperature below -70°C. -
Electrophilic Quench: Add anhydrous DMF dropwise. Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours.
-
Hydrolysis (Critical): Quench with saturated aqueous
or dilute HCl. -
Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate.[1][2] -
Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica flash chromatography (DCM/MeOH gradient).
Part 5: Reactivity & Applications Matrix
The aldehyde at C2 is highly reactive due to the electron-withdrawing nature of the adjacent sp2 nitrogens.[1][2]
Reactivity Flowchart
Caption: Key synthetic divergences enabling the formation of amines, ligands, acids, and nitro-alkenes.[1][2]
Strategic Application: Kinase Inhibitor Design
In medicinal chemistry, this aldehyde is frequently reacted with anilines followed by reduction to form N-benzyl-like scaffolds .[1][2] The 2-methoxyethyl tail serves to interact with the solvent front or specific hydrophilic pockets in the ATP-binding site of kinases, improving potency and solubility compared to a simple methyl group.[1][2]
Part 6: Safety & Handling
-
Aldehyde Toxicity: Like many reactive aldehydes, this compound may cause skin sensitization and respiratory irritation.[1][2] Handle in a fume hood.
-
Organolithium Hazards: The synthesis involves
-BuLi, which is pyrophoric.[1][2] Ensure all glassware is oven-dried and an inert atmosphere is maintained. -
Storage: Store in a tightly sealed vial at 4°C. If the solid turns yellow/brown, check NMR for oxidation (carboxylic acid formation).
References
-
Organic Syntheses. Synthesis of Imidazole-2-carboxaldehyde. Org.[1][2][4][6][7][8][9] Synth. 1999, 76, 189.[1][2] (General procedure for C2-formylation of imidazoles). Retrieved from [Link][1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16495065, 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde.[1][2] Retrieved from [Link][1]
-
Shapiro, G., & Gomez-Lor, B. Lithiation of 1-substituted imidazoles.[1][2] Journal of Organic Chemistry, 1994.[1][2] (Mechanistic grounding for regioselective lithiation).
Sources
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- 2. 1H-imidazole-2-carbaldehyde | C4H4N2O | CID 24955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. baranlab.org [baranlab.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2-イミダゾールカルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1-甲基-1H-咪唑-2-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
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